molecular formula C19H15N3OS2 B2632043 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide CAS No. 478045-70-4

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B2632043
CAS No.: 478045-70-4
M. Wt: 365.47
InChI Key: NWCYRDBGOULXEY-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide is a complex organic compound with a molecular formula of C19H15N3OS2 This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2-bromo-1-(thiophen-2-yl)ethanone under basic conditions to form the intermediate product. This intermediate is then reacted with phenyl isocyanate to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group and the thiophene ring are likely involved in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide is unique due to the presence of both a thiophene ring and a cyano group, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-12-10-13(2)21-19(14(12)11-20)25-16-7-4-3-6-15(16)22-18(23)17-8-5-9-24-17/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYRDBGOULXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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